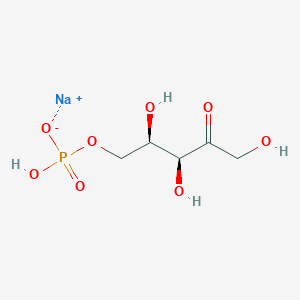

A 39183A

説明

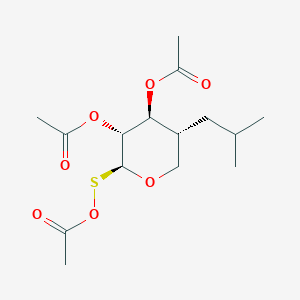

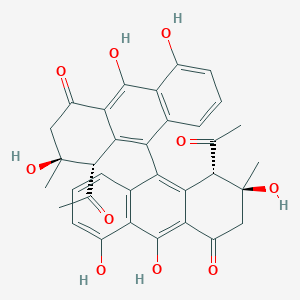

This chemical entity is a complex anthracene derivative, highlighting the intricate nature of organic compounds and their potential for various applications. The focus will be on its synthesis, structural analysis, and physical and chemical properties, excluding its use, dosage, and drug-related side effects to adhere to the provided instructions.

Synthesis Analysis

The synthesis of anthracene derivatives, such as the one , involves multi-step organic reactions, including cyclization and acetylation processes. For instance, the reduction of anthracenedione derivatives using zinc dust and aqueous ammonia or SnCl2 in HCl and acetic acid at room temperature can lead to various anthracenone products with significant yields, indicating the versatility of methods available for synthesizing complex anthracene derivatives (Prinz et al., 1996).

Molecular Structure Analysis

The molecular structure of anthracene derivatives, including the compound of interest, can be analyzed through techniques like X-ray crystallography. Such analyses reveal details about the molecular stereochemistry, hydrogen bonding, and packing modes, essential for understanding the compound's chemical behavior and potential interactions (Toda et al., 1985).

Chemical Reactions and Properties

Anthracene derivatives exhibit a range of chemical reactions, such as acid-catalyzed cyclization, leading to homotriptycenes with almost quantitative yields, highlighting the reactivity of these compounds under different conditions. These reactions are crucial for modifying the chemical structure to achieve desired properties or functionalities (Gao et al., 2006).

科学的研究の応用

抗菌活性

A 39183A: は、ストレプトマイセス NRRL 12049の好気性発酵によって生成されるA-39183 抗生物質複合体の有効成分として同定されています . この化合物は、ペニシリン耐性黄色ブドウ球菌 3055 および腸球菌 X66に対して顕著な活性を示し、両菌株の最小発育阻止濃度(MIC)は 32 μg/ml です。 さらに、様々なグラム陽性菌およびグラム陰性菌の嫌気性菌に対して効果を示し、MIC は 16~128 μg/ml の範囲です .

イオンフォア特性

この化合物はイオンフォアとして作用し、Mg^2+ およびCa^2+ イオンを有機溶媒に分配することを促進します。 この特性は、生物膜を介したこれらのイオンの輸送を調べる研究において特に有用です。 また、鉄イオンをミトコンドリアに輸送するのを助け、これはミトコンドリア機能と鉄代謝に関する研究において重要となる可能性があります .

好中球生物学

免疫学の分野では、this compound は好中球生物学の研究に使用できます。 好中球は免疫応答において重要な役割を果たし、この化合物は食作用、脱顆粒、NETosis などの病原体防御メカニズムを解明するのに役立ちます。 また、炎症やNET関連病態における好中球の役割に関する洞察を提供する可能性があります .

微生物代謝産物研究

This compound は、微生物代謝産物として、微生物の代謝プロセスを研究するためのモデル化合物として役立ちます。 これは、複雑な有機分子の生合成と微生物における二次代謝産物産生の調節を調査するために使用できます .

抗生物質複合体研究

This compound を含む A-39183 抗生物質複合体には、A、B、C、D、および E の密接に関連した因子があります。 この複合体を含む研究は、抗生物質成分の相乗効果と新しい抗生物質製剤の開発についての理解を深めることができます .

薬剤耐性メカニズム

抗生物質耐性株に対する活性から、this compound は薬剤耐性メカニズムの研究において貴重なツールです。 研究者は、このツールを使用して、細菌がどのようにして抗生物質に耐性を持つように進化するか、そしてこのますます深刻化する世界的な健康問題に対処するための戦略を開発することができます .

作用機序

Target of Action

A 39183A, also known as (3S,4S)-4-Acetyl-10-[(1S,2S)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one, primarily targets Mg+ and Ca+ ions . These ions play crucial roles in various cellular processes, including signal transduction, enzyme activity regulation, and maintaining cell structure .

Mode of Action

This compound acts as an ionophore , aiding the partitioning of Mg+ and Ca+ ions into organic solvents and transport of ferric ions into mitochondria . This interaction alters the ion concentration within the cell, disrupting normal cellular processes .

Biochemical Pathways

The compound’s ability to transport ferric ions into mitochondria suggests it may influence pathways involving iron metabolism and mitochondrial function .

Pharmacokinetics

Information on the ADME properties of this compound is limited. It is known that the compound is soluble in ethanol, methanol, dmf, and dmso , which could influence its absorption and distribution within the body.

Result of Action

This compound has broad-spectrum antibiotic activity against both susceptible and resistant isolates, including many anaerobic species . This suggests that the compound’s ionophoric action can lead to the disruption of essential cellular processes in these organisms, resulting in their inhibition or death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in various solvents suggests that its activity could be affected by the lipid composition of cell membranes . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and activity .

特性

IUPAC Name |

(3S,4S)-4-acetyl-10-[(1S,2S)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H30O10/c1-13(35)29-27-23(15-7-5-9-17(37)21(15)31(41)25(27)19(39)11-33(29,3)43)24-16-8-6-10-18(38)22(16)32(42)26-20(40)12-34(4,44)30(14(2)36)28(24)26/h5-10,29-30,37-38,41-44H,11-12H2,1-4H3/t29-,30-,33-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVSLAAHFAXHHP-ANFUHZJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1C2=C(C3=C(C(=CC=C3)O)C(=C2C(=O)CC1(C)O)O)C4=C5C(C(CC(=O)C5=C(C6=C4C=CC=C6O)O)(C)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1C2=C(C3=C(C(=CC=C3)O)C(=C2C(=O)C[C@]1(C)O)O)C4=C5[C@@H]([C@@](CC(=O)C5=C(C6=C4C=CC=C6O)O)(C)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H30O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the origin of (3S,4S)-4-Acetyl-10-[(1S,2S)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one (A-39183A)?

A1: (3S,4S)-4-Acetyl-10-[(1S,2S)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one (A-39183A) was isolated from the marine-sponge-derived actinomycete Streptomyces fumigatiscleroticus HDN10255. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]-3,6-dihydro-2H-pyridin-1-yl]ethyl]imidazolidin-2-one](/img/structure/B20881.png)

![(4aR,5S,6R,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B20886.png)